molecular formula C12H5ClF3N3O B3035629 4-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile CAS No. 338395-67-8

4-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile

Cat. No.: B3035629
CAS No.: 338395-67-8
M. Wt: 299.63 g/mol
InChI Key: CESGDRJNUKAYHA-UHFFFAOYSA-N
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Description

4-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile is a useful research compound. Its molecular formula is C12H5ClF3N3O and its molecular weight is 299.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • 4-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile demonstrates versatile chemical reactivity, useful in the synthesis of various heterocyclic compounds. Studies have shown its reactivity in forming different pyrazolo and pyridazine derivatives, contributing to the field of organic synthesis and medicinal chemistry (Al-Issa, 2012), (El-Reedy et al., 1989).

Antimicrobial and Anticancer Activities

Development of Potassium Channel Activators

  • Research into the compound's derivatives has led to the development of potassium channel activators. These findings are important for the treatment of hypertension and other cardiovascular diseases (Bergmann et al., 1990).

Role in Heterocyclic Synthesis

  • The compound has been utilized in the synthesis of various pyrazole, pyridine, and pyrimidine derivatives, highlighting its utility in heterocyclic chemistry and drug discovery (Fadda et al., 2012).

Biological Evaluation

  • The compound's derivatives have been subjected to biological evaluation, indicating its potential in the development of novel therapeutic agents with diverse biological activities (Farouk et al., 2021).

Photolytic Studies

  • Photolytic studies involving derivatives of this compound have contributed to the understanding of chemical reactions under light exposure, providing insights into photochemistry (Braun et al., 1972).

Novel Compound Synthesis

  • Novel compounds have been synthesized using this chemical as a precursor, expanding the repertoire of chemical entities in drug development and chemical research (Khalifa et al., 2017).

Microwave-Assisted Synthesis

  • Its derivatives have been used in microwave-assisted synthesis, demonstrating the compound's applicability in modern, efficient chemical synthesis techniques (Divate & Dhongade-Desai, 2014).

Spectroscopic Studies

  • Spectroscopic studies of the compound and its derivatives have provided valuable information about their structural and electronic properties, essential for understanding their potential applications (Sarıkaya et al., 2017).

Herbicidal Activities

  • Research has shown that derivatives of this compound exhibit herbicidal activities, highlighting its potential use in agriculture (Xu et al., 2008).

Future Directions

The future research directions could involve further exploration of the biological activity of this compound, optimization of its chemical properties for improved efficacy, or investigation of its potential applications in medicinal chemistry .

Properties

IUPAC Name

4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF3N3O/c13-9-5-11(20)19(18-10(9)6-17)8-3-1-2-7(4-8)12(14,15)16/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESGDRJNUKAYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=C(C(=N2)C#N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile
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4-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile

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